1,3-Bis(dicyclohexylphosphino)propane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Catalysis

Dppp plays a crucial role in various catalytic reactions, including:

- Cross-coupling reactions: Dppp is a valuable ligand for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, Sonogashira coupling, and Negishi coupling. These reactions form new carbon-carbon bonds between different organic molecules. []

- Hydrogenation: Dppp can be used as a ligand in rhodium- or ruthenium-catalyzed hydrogenation reactions, which involve the addition of hydrogen gas (H₂) across an unsaturated bond in a molecule. []

- Hydroformylation: Dppp can also be employed in rhodium-catalyzed hydroformylation reactions, where an aldehyde group (-CHO) is introduced into an alkene molecule. []

The bulky cyclohexyl groups on dppp provide steric hindrance, which can influence the reaction outcome by controlling the approach of substrates to the metal center. This steric modulation can lead to higher selectivity and yields in various catalytic processes.

Synthesis of Metal Complexes

Dppp's ability to form stable complexes with various transition metals makes it useful in synthesizing and characterizing new organometallic compounds. These complexes can serve as catalysts for various reactions or act as precursors for further functionalization.

Other Applications

Dppp finds applications in other areas of scientific research, such as:

- Material science: Dppp-based metal complexes can be used as precursors for the preparation of new materials with desirable properties, such as catalysts, sensors, and luminescent materials. []

- Medicinal chemistry: Dppp can be incorporated into the design of new therapeutic agents by complexing with metal centers that exhibit specific biological activities.

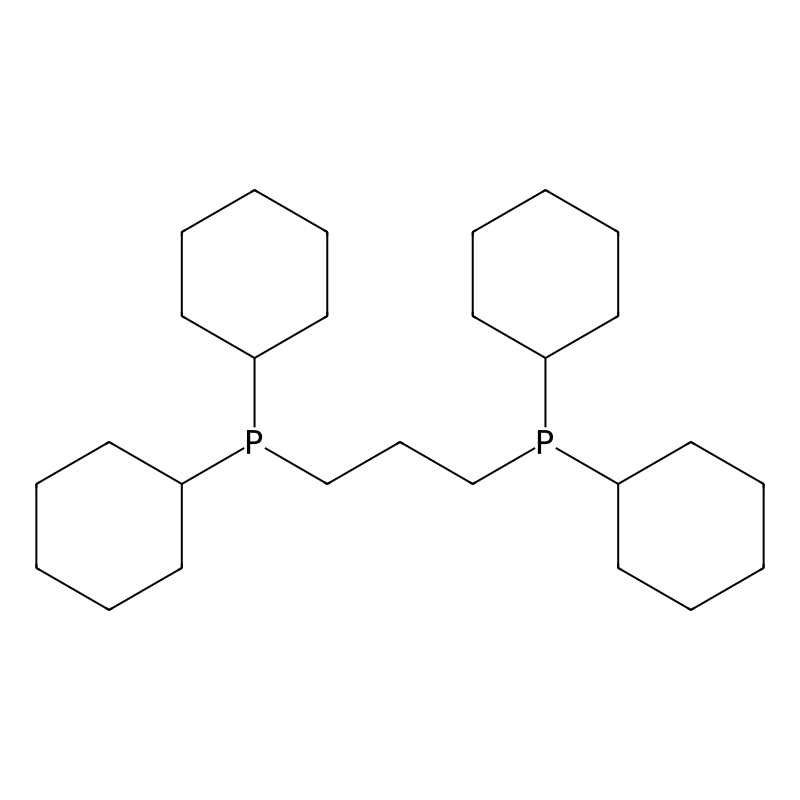

1,3-Bis(dicyclohexylphosphino)propane is an organophosphorus compound characterized by its unique structure, which features two dicyclohexylphosphino groups attached to a propane backbone. Its chemical formula is , and it appears as a white solid that is soluble in organic solvents. This compound is classified as a bidentate ligand, meaning it can coordinate to metal centers through two phosphorus atoms, forming stable chelate complexes. Its ability to form such complexes makes it valuable in coordination chemistry and catalysis .

- Buchwald-Hartwig Cross-Coupling: This reaction involves the formation of carbon-nitrogen bonds and is facilitated by palladium catalysts.

- Decarboxylative Coupling: This process allows for the formation of carbon-carbon bonds through the removal of carbon dioxide.

- Gold Cluster Formation: The compound is utilized in synthesizing gold clusters, which have applications in nanotechnology .

The synthesis of 1,3-Bis(dicyclohexylphosphino)propane can be achieved through several methods:

- Direct Reaction: The compound can be synthesized by reacting dicyclohexylphosphine with 1,3-dichloropropane under appropriate conditions.

- Metal-Halogen Exchange: A more controllable method involves using lithium reagents and phosphorus chlorides to produce the desired diphosphine. For example:

The primary applications of 1,3-Bis(dicyclohexylphosphino)propane include:

- Catalysis: It is widely used as a ligand in various catalytic processes, enhancing reaction rates and selectivity.

- Synthesis of Complexes: The compound forms stable complexes with transition metals, which are essential in organic synthesis.

- Nanotechnology: Its role in forming gold clusters highlights its importance in materials science and nanotechnology applications .

Studies on the interactions of 1,3-Bis(dicyclohexylphosphino)propane with various metal centers have shown that it can form stable chelate complexes. These interactions are crucial for understanding its effectiveness as a ligand in catalysis. For instance, studies have demonstrated how the ligand's steric and electronic properties influence the reactivity of metal complexes formed with it .

Similar Compounds

1,3-Bis(dicyclohexylphosphino)propane shares similarities with other organophosphorus compounds, particularly those that also function as bidentate ligands. Here are some comparable compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1,3-Bis(diphenylphosphino)propane | Bidentate Ligand | Commonly used in palladium-catalyzed reactions |

| 1,2-Bis(diphenylphosphino)ethane | Bidentate Ligand | Smaller bite angle compared to 1,3-bis(dicyclohexylphosphino)propane |

| Dicyclohexylphosphine | Monodentate Ligand | Simpler structure with only one phosphorus atom |

Uniqueness

The uniqueness of 1,3-Bis(dicyclohexylphosphino)propane lies in its bulky dicyclohexyl groups that provide enhanced steric hindrance compared to other ligands like diphenylphosphines. This steric bulk can lead to improved selectivity and reactivity in certain catalytic processes.